molecular formula C15H21Cl2N B8421888 N-((1-(3,4-dichlorophenyl)cyclohexyl)methyl)ethanamine

N-((1-(3,4-dichlorophenyl)cyclohexyl)methyl)ethanamine

Cat. No.: B8421888
M. Wt: 286.2 g/mol
InChI Key: LJALDWYVBOLBGW-UHFFFAOYSA-N
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Description

N-((1-(3,4-dichlorophenyl)cyclohexyl)methyl)ethanamine is a useful research compound. Its molecular formula is C15H21Cl2N and its molecular weight is 286.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21Cl2N

Molecular Weight

286.2 g/mol

IUPAC Name

N-[[1-(3,4-dichlorophenyl)cyclohexyl]methyl]ethanamine

InChI

InChI=1S/C15H21Cl2N/c1-2-18-11-15(8-4-3-5-9-15)12-6-7-13(16)14(17)10-12/h6-7,10,18H,2-5,8-9,11H2,1H3

InChI Key

LJALDWYVBOLBGW-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CCCCC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 3-L, three-neck flask equipped with a temperature probe, nitrogen line and overhead stirrer was charged with free base of 277 (crude from previous reaction, 0.328 mol) and ethanol (500 mL). The mixture was heated to 50° C. until a clear solution was obtained. The solution was cooled to room temperature and added to a solution of 2 M HCl in ether (200 mL) slowly. After 5 min, precipitation of HCl salt was observed. The slurry was stirred for 1 h at room temperature and filtered. The cake was washed with a mixture of MTBE/EtOH (2:1, 200 mL) and dried over night under high vacuum to yield 277 hydrochloride [80.8 g, 70%, 98.0% (AUC) by HPLC]. 1H NMR (D2O, 300 MHz): δ 7.65 (d, 1H), 7.55 (d, 1H), 7.5 (dd, 1H), 3.5 (s, 2H), 2.5 (s, 6H), 2.15 (dd, 2H), 1.85 (dt, 2H), 1.5 (dd, 2H), 1.3 (dt, 2H), 0.05 (s, 3H).
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
277
Quantity
0.328 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

The title compound was synthesized from 1-(3,4-dichlorophenyl)-N-ethylcyclohexanecarboxamide (86 mg, 0.286 mmol) using General Procedure E followed by HCl salt formation. The crude HCl salt was recrystallized from CH3CN (4.5 mL) to give pure (±) N-((1-(3,4-dichlorophenyl)cyclohexyl)-methyl)ethanamine hydrochloride as colorless crystals. HPLC Rt=8.90 min; 1H NMR (400 mHz, McOH-d4) 7.57 (d, J=2.2 Hz, 1H), 7.54 (d, J=8.43 Hz, 1H), 7.34 (dd, J=2.2, 8.43 Hz, 1H), 3.11 (s, 3H), 2.94-2.88 (q, 2H), 2.18-2.15 (m, 2H), 1.68-1.58 (m, 5H), 1.51-1.30 (m, 3H), 1.17 (t, 3H); LC-MS 8.45 min, (M+1)+286 @ 8.7 min.
Name
1-(3,4-dichlorophenyl)-N-ethylcyclohexanecarboxamide
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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